(7-Iodo-1H-indol-3-yl)acetic acid
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Overview
Description
(7-Iodo-1H-indol-3-yl)acetic acid, also known as 7-IAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural plant hormone, indole-3-acetic acid (IAA), and has been found to have similar biological activities.
Mechanism Of Action
The mechanism of action of (7-Iodo-1H-indol-3-yl)acetic acid involves its ability to bind to and activate the same receptors as IAA. This leads to the activation of downstream signaling pathways that regulate various biological processes.
Biochemical And Physiological Effects
(7-Iodo-1H-indol-3-yl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to stimulate plant growth and development, regulate gene expression, and modulate ion transport across cell membranes. In addition, it has been found to have anti-cancer properties and has been investigated as a potential therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using (7-Iodo-1H-indol-3-yl)acetic acid in lab experiments is its ability to mimic the biological activities of IAA. This allows researchers to investigate the role of IAA in various biological processes. However, one limitation is that (7-Iodo-1H-indol-3-yl)acetic acid may not fully replicate the effects of IAA in vivo, as it is a synthetic compound.
Future Directions
There are several future directions for research on (7-Iodo-1H-indol-3-yl)acetic acid. One area of interest is the development of novel synthetic analogs of (7-Iodo-1H-indol-3-yl)acetic acid with improved biological activities. Another area of interest is the investigation of the role of (7-Iodo-1H-indol-3-yl)acetic acid in plant-microbe interactions, as well as its potential use as a biocontrol agent. Furthermore, the anti-cancer properties of (7-Iodo-1H-indol-3-yl)acetic acid could be further explored for potential therapeutic applications.
Synthesis Methods
The synthesis of (7-Iodo-1H-indol-3-yl)acetic acid involves the reaction of indole-3-acetic acid with iodine and acetic anhydride in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(7-Iodo-1H-indol-3-yl)acetic acid has been extensively used in scientific research due to its ability to mimic the biological activities of IAA. It has been used in studies to investigate the role of IAA in plant growth and development, as well as in studies on the regulation of auxin signaling pathways.
properties
CAS RN |
191674-63-2 |
---|---|
Product Name |
(7-Iodo-1H-indol-3-yl)acetic acid |
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(7-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) |
InChI Key |
UTEXOTNCDLRKDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
synonyms |
1H-Indole-3-aceticacid,7-iodo-(9CI) |
Origin of Product |
United States |
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